

Enpp-1-IN-14: Application Notes and In Vitro Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Enpp-1-IN-14	
Cat. No.:	B15576492	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpp-1-IN-14 is a potent small molecule inhibitor of Ectonucleotide

Pyrophosphatase/Phosphodiesterase-1 (ENPP1).[1][2] ENPP1 is a type II transmembrane glycoprotein that plays a critical role in regulating extracellular nucleotide metabolism. Notably, ENPP1 is the primary enzyme responsible for the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key second messenger in the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) innate immunity pathway.[3] By degrading cGAMP, ENPP1 acts as a negative regulator of the STING pathway, thereby suppressing anti-tumor immune responses.[4][5] Inhibition of ENPP1 with **Enpp-1-IN-14** presents a promising therapeutic strategy for enhancing innate immunity in the tumor microenvironment.[6][7]

These application notes provide detailed protocols for the in vitro characterization of **Enpp-1-IN-14**, including methodologies for assessing its enzymatic inhibition and cellular activity.

Mechanism of Action

Enpp-1-IN-14 exerts its biological effects primarily through the inhibition of the enzymatic activity of ENPP1. This inhibition leads to two key downstream effects that contribute to an enhanced anti-tumor immune response:



- Potentiation of the cGAS-STING Pathway: By preventing the hydrolysis of extracellular cGAMP, Enpp-1-IN-14 increases the local concentration of this immunotransmitter. Elevated cGAMP levels lead to the activation of the STING protein in adjacent immune cells, such as dendritic cells and macrophages. This, in turn, triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, fostering a robust anti-tumor immune response.[4][5]
- Modulation of the Adenosine Pathway: ENPP1 also hydrolyzes extracellular ATP to produce AMP. AMP is subsequently converted to the immunosuppressive molecule adenosine by the ecto-5'-nucleotidase CD73. By inhibiting ENPP1, Enpp-1-IN-14 can reduce the production of AMP and, consequently, adenosine in the tumor microenvironment, further alleviating immunosuppression.[4]

Quantitative Data

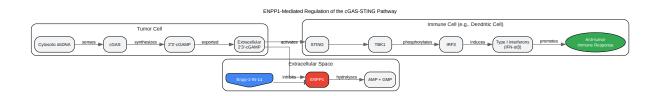
The following table summarizes the in vitro potency of **Enpp-1-IN-14** and provides a comparison with other known ENPP1 inhibitors.

Inhibitor Name	Target	IC50/Ki	Assay Type	Substrate	Reference
Enpp-1-IN-14	Recombinant Human ENPP1	IC50: 32.38 nM	Biochemical Assay	Not Specified	[1][2]
Compound 31	ENPP1	IC50: 14.68 nM	Biochemical Assay	Not Specified	[8]
STF-1623	ENPP1	Ki,app = 110 nM	[³² P]cGAMP TLC assay	cGAMP	[9]
GBD-09259	ENPP1	IC50: 6.7 nM	2'3' cGAMP Hydrolysis	cGAMP	[10]

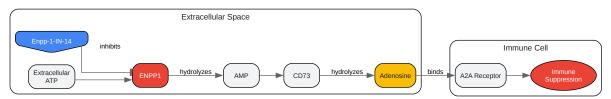
Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by ENPP1 and its inhibition by **Enpp-1-IN-14**.





ENPP1's Role in Adenosine Production





Workflow for ENPP1 Enzymatic Inhibition Assay Prepare Reagents: - Enpp-1-IN-14 dilutions - ENPP1 enzyme - Fluorogenic substrate Dispense inhibitor/vehicle and ENPP1 enzyme into -microplate wells Pre-incubate for 15-30 min at room temperature Initiate reaction by adding fluorogenic substrate Measure fluorescence kinetically (30-60 min at 37°C) Calculate reaction rates and % inhibition

Click to download full resolution via product page

Determine IC50 value

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Enpp-1-IN-14 | PDE | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. ENPP1 | Insilico Medicine [insilico.com]
- 7. Structure-based virtual screening and in vitro validation of inhibitors of cyclic dinucleotide phosphodiesterases ENPP1 and CdnP PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 5,7-Dihydro-6 H-pyrrolo[2,3-d]pyrimidin-6-one Derivatives as ENPP1 Inhibitors for STING Pathway-Mediated Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Enpp-1-IN-14: Application Notes and In Vitro Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576492#enpp-1-in-14-experimental-protocol-for-in-vitro-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com